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Compound of Interest

Compound Name: Lauterine

Cat. No.: B121547 Get Quote

Technical Support Center: Lauterine Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals handle

autofluorescence in Lauterine cell assays.

Troubleshooting Guide
Issue: High background fluorescence in unstained
control samples.
High background in your negative controls is a classic sign of autofluorescence. This guide will

walk you through identifying the source and mitigating its effects.

1. Identify the Source of Autofluorescence

Autofluorescence can be intrinsic to the cells or induced by the experimental protocol. Use the

following decision tree to pinpoint the likely cause.
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Start: High Autofluorescence Detected

Was the tissue fixed with aldehydes
(e.g., formaldehyde, glutaraldehyde)?

Yes No

Fixation-Induced Autofluorescence
 is a likely contributor.

Are red blood cells present
 in the sample?

Yes No

Heme from RBCs is a probable source. Does the sample contain significant
 extracellular matrix (e.g., collagen, elastin)?

Yes No

Collagen and elastin are likely
 contributors.

Are the cells known to have high metabolic
 activity or are they aged/stressed?

Yes No

Endogenous fluorophores like NADH,
 riboflavin, and lipofuscin are likely sources.

Consider other sources:
 media components (phenol red, FBS),
 dead cells, or culture vessel material.

Click to download full resolution via product page

Caption: Decision tree for identifying the source of autofluorescence.
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2. Mitigation Strategies

Based on the identified source, implement the following strategies.
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Source of Autofluorescence Recommended Mitigation Strategy

Fixation-Induced

Switch to a non-aldehyde fixative like ice-cold

methanol or ethanol.[1][2] If aldehyde fixation is

necessary, use the lowest concentration and

shortest duration possible.[3][4] Consider

treating with a quenching agent like sodium

borohydride.[1][3]

Red Blood Cells

For tissue samples, perfuse with PBS before

fixation to remove red blood cells.[1][3] For

blood samples, ensure complete lysis of red

blood cells and wash thoroughly.[5][6]

Extracellular Matrix (Collagen, Elastin)

Use fluorophores in the red to far-red spectrum

to avoid the natural emission of collagen and

elastin.[1]

Endogenous Fluorophores (NADH, Riboflavin,

Lipofuscin)

For lipofuscin, treat with quenching agents like

Sudan Black B or a commercial reagent like

TrueBlack™.[3][7][8] For NADH and riboflavin,

which are prevalent in metabolically active cells,

choosing brighter fluorophores can help

overcome the background signal.[1]

Media Components

When conducting live-cell imaging, use phenol

red-free media.[5] Reduce the concentration of

Fetal Bovine Serum (FBS) or switch to Bovine

Serum Albumin (BSA) as the protein source in

your staining buffer.[1][6]

Dead Cells

Remove dead cells from your sample using

methods like a Ficoll gradient or low-speed

centrifugation.[1][6] Include a viability dye in

your panel to gate out dead cells during

analysis.[1][5]

Culture Vessel

For imaging applications, use glass-bottom

plates or dishes instead of polystyrene, which

can be autofluorescent.[2][5]
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Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are

excited by light.[9][10] This is different from the specific signal generated by the fluorescent

labels you add to your sample. Common sources within cells include mitochondria, lysosomes,

and molecules like collagen, elastin, NADH, and riboflavin.[11][12]

Q2: How does autofluorescence affect my Lauterine cell assay results?

A2: Autofluorescence can significantly impact your results by:

Reducing Signal-to-Noise Ratio: The background glow from autofluorescence can make it

difficult to distinguish your true signal from the noise, especially for weakly expressed

targets.[9][13]

Masking Specific Signals: In some cases, strong autofluorescence can completely obscure

the signal from your fluorescent probe.[2]

Causing False Positives: If not properly accounted for, autofluorescence can be

misinterpreted as a positive signal, leading to inaccurate conclusions.[14]

Q3: I have to use formaldehyde fixation. What is the best way to reduce the autofluorescence it

causes?

A3: While switching to a non-aldehyde fixative is often recommended, if you must use

formaldehyde, you can minimize its autofluorescent effects.[4]
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Start: Formaldehyde Fixation Required

Optimize Fixation Protocol Perform Chemical Quenching Post-Fixation

Use lowest effective formaldehyde concentration Minimize fixation time Treat with Sodium Borohydride Treat with Glycine or Ammonium Chloride

Wash Thoroughly

Proceed with Staining

Click to download full resolution via product page

Caption: Workflow for reducing formaldehyde-induced autofluorescence.

A detailed protocol for sodium borohydride quenching is provided in the Experimental Protocols

section.

Q4: Can I just subtract the background from my unstained sample?

A4: While including an unstained control is crucial for identifying the presence of

autofluorescence, simple background subtraction is often insufficient.[15] Autofluorescence can

be heterogeneous across different cell populations within your sample.[13] More advanced

techniques like spectral unmixing are better suited for accurately removing autofluorescent

signals.[13][16]

Q5: What are the best fluorophores to use to avoid autofluorescence?
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A5: Since autofluorescence is often most prominent in the blue and green regions of the

spectrum (350-550 nm), selecting fluorophores that emit in the red and far-red regions (620-

750 nm) is a common and effective strategy.[1][4] Additionally, choosing brighter fluorophores,

such as phycoerythrin (PE) and allophycocyanin (APC), can help ensure your signal is strong

enough to be distinguished from the background.[1][6]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde

fixation.[1][17]

Materials:

Sodium borohydride (NaBH₄)

Phosphate-buffered saline (PBS), pH 7.4

Fixed cell or tissue samples

Procedure:

After the fixation step, wash your samples three times with PBS for 5 minutes each.

Prepare a fresh solution of 0.1% sodium borohydride in PBS. Be cautious as the solution will

fizz. It is recommended to prepare this on ice.

Incubate the samples in the sodium borohydride solution.

For cell monolayers: Incubate for 4 minutes. Replace with fresh solution and incubate for

another 4 minutes.

For 7 µm tissue sections: Incubate three times for 10 minutes each with fresh solution for

each incubation.
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Wash the samples thoroughly with PBS (three times for 5 minutes each) to remove any

remaining sodium borohydride.

Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin
Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, which are granules of

pigmented metabolic waste that accumulate in aging cells.[7][8]

Materials:

Sudan Black B powder

70% Ethanol

PBS

Procedure:

Complete your standard immunofluorescence staining protocol, including secondary

antibody incubation and washes.

Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark

for 1-2 hours, then filter it to remove any undissolved particles.

Incubate your slides in the Sudan Black B solution for 10-15 minutes at room temperature.

The optimal time may vary depending on the tissue type.

Quickly rinse the slides multiple times with PBS until the excess dye is removed.

Mount your slides with an appropriate mounting medium.
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For researchers using spectral flow cytometers or imaging systems, spectral unmixing is a

powerful computational method to handle autofluorescence.[16][18]

The Principle: Every fluorescent molecule, including the endogenous ones that cause

autofluorescence, has a unique spectral signature. Spectral instruments capture the entire

emission spectrum of each particle or pixel. By defining the spectral signature of the

autofluorescence (from an unstained control), specialized software can mathematically subtract

this signature from the total fluorescence signal of your stained samples, isolating the true

signal from your specific labels.[13][19]

Acquire Data from Stained Sample
(Contains mixed signals)

Apply Spectral Unmixing Algorithm

Acquire Data from Unstained Control
(Pure autofluorescence signal)

Define Spectral Signature of Autofluorescence Define Spectral Signatures of
 Each Fluorophore in the Panel

Separated Signals:
- Autofluorescence

- Fluorophore 1
- Fluorophore 2

- ...

Quantify True Signal for Each Fluorophore

Click to download full resolution via product page

Caption: Workflow for spectral unmixing to remove autofluorescence.
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This technique is particularly valuable when dealing with samples that have high or

heterogeneous autofluorescence, as it can significantly improve data resolution and sensitivity.

[13][16][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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